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molecular formula C10H13NO3 B8331772 p-Methoxybenzyl glycinate

p-Methoxybenzyl glycinate

Cat. No. B8331772
M. Wt: 195.21 g/mol
InChI Key: SPWRPPJAUUIADA-UHFFFAOYSA-N
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Patent
US04099000

Procedure details

A mixture of p-methoxybenzyl glycinate hydrochloride (23.2 g., 0.1 mole), H2O (50 ml.), and EtOAc (150 ml.) is stirred vigorously with ice-bath cooling while an ice-cold, saturated aqueous solution of K2CO3 (25 ml.) is added. The aqueous phase is separated and extracted with more EtOAc (2 × 50 ml.). The combined EtOAc solution is dried with MgSO4, filtered, evaporated in vacuo, and stripped with PhH to provide p-methoxybenzyl glycinate (17.4 g.) as a pale yellow liquid.
Name
p-methoxybenzyl glycinate hydrochloride
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)=[O:5].O.C([O-])([O-])=O.[K+].[K+]>CCOC(C)=O>[NH2:2][CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1)=[O:5] |f:0.1,3.4.5|

Inputs

Step One
Name
p-methoxybenzyl glycinate hydrochloride
Quantity
23.2 g
Type
reactant
Smiles
Cl.NCC(=O)OCC1=CC=C(C=C1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred vigorously with ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with more EtOAc (2 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc solution is dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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